6-(4-异丙苯基)-2-(4-((4-甲基哌嗪-1-基)甲基)哌啶-1-基)咪唑并[2,1-b][1,3,4]噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fer/FerT inhibitor E260 is a Novel inhibitor of the Fer/FerT kinase, selectively evoking metabolic stress and necrotic death in cancer cells.
科学研究应用
抗菌活性
研究表明,6-(4-异丙苯基)-2-(4-((4-甲基哌嗪-1-基)甲基)哌啶-1-基)咪唑并[2,1-b][1,3,4]噻二唑所属的咪唑并[2,1-b][1,3,4]噻二唑类衍生物具有显着的抗菌特性。这些化合物在各种研究中表现出显着的抗菌和抗真菌活性。例如,该类中的一些合成化合物表现出良好的抗菌和抗真菌活性,某些衍生物对特定细菌和真菌显示出特别有效的结果 (Alegaon & Alagawadi, 2011), (Güzeldemirci & Küçükbasmacı, 2010), (Jakhar & Makrandi, 2010).
抗结核和抗真菌活性
这些化合物还因其在治疗结核病和真菌感染方面的潜力而受到研究。一些合成的咪唑并[2,1-b][1,3,4]噻二唑衍生物表现出非常好的抗结核和抗真菌活性,表明它们是治疗这些疾病的有希望的药物 (Manjoor. Syed et al., 2013), (Patel et al., 2017).
抗癌活性
对咪唑并[2,1-b][1,3,4]噻二唑衍生物的研究已扩展到癌症治疗领域。这些化合物对各种癌细胞系表现出有希望的抗癌活性,特定衍生物在某些类型的癌细胞中显示出显着的生长抑制作用 (Konovalenko et al., 2022), (Singh & Amandeep Kaur, 2019).
抗利什曼病剂
这些化合物还被评估了对利什曼原虫的活性,利什曼原虫是引起利什曼病的寄生虫。一些衍生物表现出良好的抗利什曼病活性,表明它们作为治疗这种疾病的治疗剂的潜力 (Poorrajab et al., 2009).
属性
IUPAC Name |
2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6S/c1-18(2)20-4-6-21(7-5-20)22-17-30-23(25-22)31-24(26-30)29-10-8-19(9-11-29)16-28-14-12-27(3)13-15-28/h4-7,17-19H,8-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHSWNJYHRAOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N4CCC(CC4)CN5CCN(CC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole |
Q & A
Q1: How does 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, also known as E260, interact with Fer kinase?
A1: The research paper focuses on comparing the binding affinity of novel N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides (2a-f) to E260, a known Fer kinase inhibitor. While the study doesn't explicitly detail E260's interaction mechanism, it utilizes E260 as a reference point. The study highlights that compounds 2a-f demonstrate a predominantly stronger binding affinity to a computationally generated Fer kinase model compared to E260. [] This suggests that these novel compounds might possess enhanced inhibitory potential against Fer kinase compared to E260.
Q2: What are the predicted ADMET properties of 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole (E260) in comparison to the novel compounds?
A2: The study utilizes in silico ADMET prediction tools to evaluate both E260 and compounds 2a-f. The findings indicate that the novel compounds exhibit comparable or even superior ADMET profiles to E260. [] This suggests that these compounds hold promise for further investigation in terms of their drug-like properties and potential for development into viable therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。